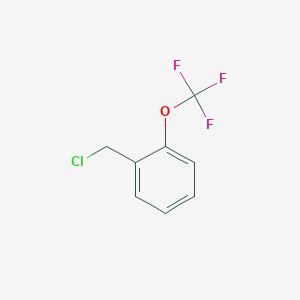

2-(Trifluoromethoxy)benzyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXDTWNEZOBSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405296 | |

| Record name | 2-(Trifluoromethoxy)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116827-40-8 | |

| Record name | 2-(Trifluoromethoxy)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116827-40-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzyl chloride (CAS No. 116827-40-8), a key building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethoxy group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of target molecules. This guide delves into the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its use in the laboratory.

Introduction: The Significance of the Trifluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of lead compounds. The trifluoromethoxy (-OCF₃) group, in particular, has garnered considerable attention due to its unique electronic properties and lipophilicity. It serves as a lipophilic hydrogen bond acceptor and can significantly influence the conformation of a molecule. This compound is a versatile reagent that allows for the facile introduction of the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecular scaffolds.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₈H₆ClF₃O and a molecular weight of 210.58 g/mol .[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116827-40-8 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Boiling Point | 68-70 °C at 15 mmHg | [2] |

| Density | 1.583 g/mL | [2] |

| Purity | ≥ 98% | [3] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the chlorination of the corresponding alcohol, 2-(trifluoromethoxy)benzyl alcohol. This transformation can be efficiently achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.

Synthesis Workflow

References

2-(Trifluoromethoxy)benzyl chloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to molecules, making it a highly desirable functional group in medicinal chemistry. This document details the primary synthetic route, which involves the reduction of 2-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol, followed by a chlorination step. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss alternative synthetic strategies. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of the Trifluoromethoxy Moiety

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a compelling set of physicochemical properties that can significantly enhance the therapeutic potential of a drug candidate. Unlike its methoxy (-OCH3) analog, the trifluoromethoxy group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence receptor-ligand interactions. Furthermore, it is metabolically stable and increases the lipophilicity of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound is a versatile building block that allows for the incorporation of the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecular scaffolds. Its utility as a reactive intermediate makes it a valuable tool for medicinal chemists and process development scientists.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 2-(trifluoromethoxy)benzaldehyde. This pathway is favored for its high yields and the ready availability of the starting material.

Workflow of the Primary Synthesis Pathway

Caption: Primary synthesis route for this compound.

Step 1: Reduction of 2-(Trifluoromethoxy)benzaldehyde

The first step involves the reduction of the aldehyde functional group in 2-(trifluoromethoxy)benzaldehyde to a primary alcohol.

Reaction Scheme:

Caption: Reduction of the aldehyde to a primary alcohol.

Mechanistic Insight:

Sodium borohydride (NaBH4) is a mild and selective reducing agent, making it ideal for the reduction of aldehydes and ketones. The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) to yield the benzyl alcohol.

Experimental Protocol:

-

Dissolution: Dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The slow addition helps to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(trifluoromethoxy)benzyl alcohol.[1]

Data Summary for Reduction Step

| Parameter | Value |

| Starting Material | 2-(Trifluoromethoxy)benzaldehyde[2] |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

| Purity | >98% |

Step 2: Chlorination of 2-(Trifluoromethoxy)benzyl Alcohol

The second and final step is the conversion of the synthesized 2-(trifluoromethoxy)benzyl alcohol to the target compound, this compound.

Reaction Scheme:

Caption: Chlorination of the benzyl alcohol.

Mechanistic Insight:

Thionyl chloride (SOCl2) is a common and effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds through an SNi (Substitution Nucleophilic internal) mechanism. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a proton to form a chlorosulfite intermediate. The chloride ion then attacks the benzylic carbon from the same side as the leaving group, resulting in the formation of the benzyl chloride with retention of configuration.

Experimental Protocol:

-

Dissolution: Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq) dropwise to the cooled solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

-

Extraction: Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4][5]

Data Summary for Chlorination Step

| Parameter | Value |

| Starting Material | 2-(Trifluoromethoxy)benzyl Alcohol |

| Chlorinating Agent | Thionyl Chloride (SOCl2) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

| Purity | >97% |

Alternative Synthesis Pathways

While the two-step process described above is the most common, other synthetic strategies can be employed depending on the availability of starting materials and the desired scale of production.

Direct Chloromethylation

A more direct, one-pot approach involves the chloromethylation of (trifluoromethoxy)benzene. This method, however, often suffers from a lack of regioselectivity, leading to a mixture of ortho, meta, and para isomers, which necessitates a challenging purification step. The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

Side-Chain Chlorination of 2-Methyl-1-(trifluoromethoxy)benzene

Another potential route is the radical-initiated side-chain chlorination of 2-methyl-1-(trifluoromethoxy)benzene. This reaction is typically carried out using a chlorinating agent like N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide or AIBN under photochemical or thermal conditions. Similar to chloromethylation, this method can also lead to a mixture of products, including dichlorinated species.

Comparison of Synthesis Pathways

References

A Technical Guide to 2-(Trifluoromethoxy)benzyl Chloride: Commercial Availability, Synthesis, and Applications for the Research Professional

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzyl chloride (CAS No. 116827-40-8), a key fluorinated building block for professionals in research, drug development, and agrochemical synthesis. The document details the compound's physicochemical properties, analyzes its commercial availability, and outlines a plausible industrial synthesis route. Emphasis is placed on the chemical reactivity of its core functional groups—the electrophilic benzyl chloride moiety and the bioactivity-enhancing trifluoromethoxy group—to explain its utility as a versatile intermediate. The guide includes detailed protocols for safe handling and storage, derived from authoritative safety data for structurally analogous compounds, and discusses its principal applications in the synthesis of complex organic molecules.

Chapter 1: Chemical Identity and Physicochemical Properties

This compound is an organofluorine compound valued for its role as a chemical intermediate.[1] The presence of the trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties and lipophilicity, making it a desirable moiety to incorporate into pharmacologically active compounds and advanced materials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 116827-40-8 | [3][4] |

| Molecular Formula | C₈H₆ClF₃O | [3][4] |

| Molecular Weight | 210.58 g/mol | [3][4] |

| Appearance | Colorless to yellow liquid | [2] |

| Purity (Typical) | ≥98% | [3] |

| Synonyms | 1-(Chloromethyl)-2-(trifluoromethoxy)benzene | [2] |

Chapter 2: Commercial Landscape and Procurement

This compound is commercially available from a variety of chemical suppliers specializing in fine chemicals, fluorinated building blocks, and research compounds. It is intended for professional laboratory, research, and manufacturing use only and is not sold for medical or direct consumer applications.[3][5]

Procurement Considerations:

-

Suppliers: The compound is available through manufacturers and distributors that focus on fluorinated chemical series. Fuxin Jintelai Fluoro Chemical Co Ltd is noted as a manufacturer of this and related products.[6] It is also listed by global suppliers like Santa Cruz Biotechnology and can be procured through platforms aggregating various chemical producers.[3][4]

-

Purity and Formulation: Commercial grades are typically offered at a purity of 98% or higher.[3] It is sold as a neat liquid.

-

Quantities: Availability ranges from gram-scale quantities suitable for laboratory research to larger quantities for process development and industrial applications.[3]

-

Regulatory Status: As a reactive chemical intermediate, its transport is regulated. It is classified under UN hazard class 8 for corrosive substances.[7] Buyers must comply with all local and national regulations regarding the purchase, handling, and storage of hazardous materials.

Chapter 3: Synthesis and Reactivity

A deep understanding of a reagent's synthesis and reactivity is fundamental to its effective use in experimental design.

Plausible Industrial Synthesis

The industrial synthesis of this compound logically follows established methods for benzylic chlorination. A common and plausible route involves the free-radical chlorination of 2-(trifluoromethoxy)toluene. This process is analogous to the synthesis of its isomer, 3-(trifluoromethoxy)benzyl chloride, which utilizes reagents like thionyl chloride.[2] Careful control of reaction conditions is crucial to favor monochlorination at the benzylic position and minimize the formation of dichlorinated byproducts or ring chlorination.

Caption: Plausible synthesis of this compound.

Core Reactivity and Mechanistic Insights

The utility of this compound stems from two key features:

-

The Benzyl Chloride Moiety: This functional group makes the benzylic carbon highly electrophilic. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 2-(trifluoromethoxy)benzyl group to a wide range of nucleophiles such as alcohols, amines, and thiols. This process, known as benzylation, is a cornerstone of organic synthesis for installing protecting groups or building larger molecular frameworks.[1][2]

-

The 2-(Trifluoromethoxy) Group: The -OCF₃ group is strongly electron-withdrawing and highly lipophilic. Its inclusion in a target molecule can significantly alter its biological and physical properties. In drug development, this can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to target proteins.[8][9] The trifluoromethoxy group's electronic influence modifies the reactivity of the aromatic ring, directing further electrophilic aromatic substitutions.

Caption: General workflow for a benzylation reaction.

Chapter 4: Key Applications in Research and Development

The unique combination of reactivity and the properties imparted by the fluorinated group makes this compound a valuable intermediate in several high-value R&D sectors.

-

Agrochemical Development: In agrochemistry, introducing fluorinated groups can lead to the development of more potent and selective herbicides and pesticides.[2][8] This reagent serves as a key starting material for such compounds.

-

Materials Science: Benzyl chlorides are used in the production of specialty chemicals, polymers, and surfactants.[8] The presence of the trifluoromethoxy group can be leveraged to create materials with specific properties, such as thermal stability or hydrophobicity.

Chapter 5: Safety, Handling, and Storage

Note: The following safety information is synthesized from Safety Data Sheets (SDS) for the structurally similar and highly hazardous compound 2-(Trifluoromethyl)benzyl chloride. Users must consult the specific SDS provided by the supplier for this compound before any handling.

Summary of Hazards

This class of compounds is hazardous and requires strict safety protocols.

-

Corrosivity: Causes severe skin burns and eye damage.[10][11]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or mists.[10][11]

-

Ingestion: Harmful if swallowed.[10] Do NOT induce vomiting.[11][12]

-

Incompatibilities: Reacts with bases, alcohols, amines, oxidizing agents, and moisture.[13] Contact with alkaline materials may liberate heat.[10]

-

Hazardous Decomposition: Thermal decomposition can release toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride (HF), and hydrogen chloride (HCl).[12][13]

Table 2: Hazard and Precautionary Codes (Based on Analog)

| Code | Statement | Source(s) |

| H314 | Causes severe skin burns and eye damage. | [10][11] |

| H335 | May cause respiratory irritation. | [10][11] |

| H290 | May be corrosive to metals. | [10] |

| H302 | Harmful if swallowed. | [10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] |

| P260 | Do not breathe mist/vapours/spray. | [10][11] |

| P271 | Use only outdoors or in a well-ventilated area. | [10][11] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [11] |

Step-by-Step Handling and Storage Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure an eyewash station and safety shower are immediately accessible.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate vapor filter.[12][13]

-

-

Handling Procedures:

-

Storage:

-

Spill Response:

Chapter 6: Conclusion

This compound is a specialized but indispensable chemical intermediate for the modern research chemist. Its commercial availability from various suppliers facilitates its use in pharmaceutical, agrochemical, and materials science research. The compound's value lies in its dual functionality: the reactive benzyl chloride handle for synthetic elaboration and the trifluoromethoxy group for modulating the biological and physical properties of target molecules. Due to its hazardous nature, adherence to stringent safety protocols during handling and storage is paramount to ensure its safe and effective application in the laboratory.

References

- 1. The Utility of Benzyl Chloride: Key Industrial Insights [pciplindia.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cphi-online.com [cphi-online.com]

- 7. 2-(Trifluoromethyl) Benzyl Chloride CAS 21742-00-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Page loading... [guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Trifluoromethoxy)benzyl Chloride for Advanced Research Applications

As a Senior Application Scientist, it is imperative to approach novel chemical reagents with a comprehensive understanding that balances their synthetic potential with rigorous safety protocols. This guide provides an in-depth analysis of 2-(Trifluoromethoxy)benzyl chloride (CAS No. 116827-40-8), a versatile intermediate crucial for the development of advanced pharmaceutical and agrochemical compounds.[1] This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures and experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Chemical Profile and Strategic Importance

This compound is a specialized aromatic compound distinguished by two key functional groups: the reactive benzyl chloride moiety and the electron-withdrawing trifluoromethoxy group.[2] The benzyl chloride group serves as a potent electrophile, making the molecule an excellent reagent for benzylation reactions.[2] Concurrently, the trifluoromethoxy (-OCF₃) group imparts unique properties, such as increased lipophilicity and metabolic stability, to the resulting derivatives—qualities highly sought after in modern drug discovery.[2][3] Its strategic value lies in its ability to introduce this fluorinated moiety into complex molecular scaffolds, thereby enhancing the pharmacological profiles of target compounds.[4]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 116827-40-8 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water. | [2] |

Reactivity and Synthetic Utility

The primary utility of this compound is as a benzylating agent. The carbon atom of the chloromethyl group (-CH₂Cl) is highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in organic synthesis.

A general synthesis pathway for benzyl chlorides involves the chlorination of the corresponding toluene or treatment of the benzyl alcohol with a chlorinating agent like thionyl chloride.[2][5] The choice of this method is driven by its efficiency and the ability to produce a highly reactive intermediate ready for subsequent coupling reactions.

Caption: General workflow of a nucleophilic substitution reaction using this compound.

Comprehensive Hazard Analysis and Safety Protocols

While the toxicological properties of this specific isomer have not been exhaustively investigated, the hazards can be reliably inferred from its chemical class—corrosive, halogenated organic compounds.[6][7] The following analysis is grounded in data from structurally similar chemicals and established chemical principles.

GHS Hazard Classification

Based on analogous compounds like 4-(Trifluoromethoxy)benzyl Chloride, this substance is classified as follows:

-

Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.[8]

-

Corrosive to Metals, Category 1 (H290): May be corrosive to metals.[8]

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[9]

First-Aid Measures: A Proactive Response Framework

Immediate and correct first aid is critical. The primary danger is severe tissue damage from its corrosive nature.[7]

| Exposure Route | Protocol | Rationale |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] | To remove the individual from the source and provide necessary respiratory support. Inhalation can cause severe respiratory tract irritation. |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][10] Immediate medical attention is required.[6] | Rapid and thorough washing is essential to minimize chemical contact time and mitigate corrosive damage. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[6] | The eyes are extremely sensitive to corrosive materials. Immediate and prolonged flushing is crucial to prevent permanent eye damage. |

| Ingestion | Do NOT induce vomiting.[6][10] Rinse the mouth with water. Call a physician or poison control center immediately.[10] | Inducing vomiting can cause secondary damage to the esophagus. Ingestion can lead to severe swelling and perforation of the stomach or esophagus.[7] |

Fire and Explosion Hazards

This compound is a combustible liquid.[6] While not highly flammable, it poses significant hazards in a fire.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water spray can be used to cool containers.[6]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[10]

-

Specific Hazards: Upon combustion, it may decompose to release highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and hydrogen fluoride (HF).[6] Containers may explode when heated.[6]

-

Fire-Fighting Protocol: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[6]

Accidental Release Measures: Containment and Neutralization

A swift, systematic response is essential to manage spills and prevent environmental contamination.

Caption: Step-by-step workflow for the safe management of an accidental chemical spill.

Laboratory Handling and Exposure Control

Adherence to strict engineering and personal protective protocols is non-negotiable when working with this reagent.

Engineering Controls

The causality here is simple: prevent vapor inhalation and accidental contact.

-

Fume Hood: All handling must be performed in a well-ventilated chemical fume hood.

-

Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[6][8]

Personal Protective Equipment (PPE)

A multi-layered defense is required to protect the user from exposure.

| Protection Area | Specification | Rationale |

| Eye/Face | Wear chemical safety goggles and a full-face shield.[8] | Protects against splashes of corrosive liquid that can cause severe eye damage. |

| Skin | Wear impervious protective gloves (e.g., PVC, Neoprene) and a chemically resistant lab coat.[8][9] Trousers should be worn outside of boots.[9] | Prevents skin contact which can lead to severe chemical burns. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if vapor concentrations are high or ventilation is inadequate.[6] | Protects the respiratory tract from corrosive vapors. |

Handling and Storage Protocol

-

Handling: Avoid all personal contact, including inhalation.[9] Keep the container tightly closed when not in use.[9] Keep away from heat, sparks, and open flames.[6][7] Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated area.[9][10] Keep containers tightly closed.[6] Store in a corrosive-resistant container with a resistant inner liner.[10] Store locked up.[9][10]

-

Incompatible Materials: Keep away from bases, alcohols, amines, and strong oxidizing agents.[6]

Concluding Remarks for the Advanced Practitioner

This compound is a powerful synthetic tool, but its utility is intrinsically linked to its rigorous and respectful handling. The protocols outlined in this guide are designed to be a self-validating system, where the rationale behind each step reinforces the importance of the procedure. For professionals in drug development and scientific research, mastering the safe use of such reagents is not merely a regulatory requirement but a fundamental aspect of scientific integrity and innovation.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzyl Chloride: A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl chloride, with the CAS Registry Number 116827-40-8, is a fluorinated organic compound of interest in synthetic chemistry. Its structure, featuring a trifluoromethoxy group and a reactive benzyl chloride moiety, suggests its potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethoxy group can impart desirable properties such as increased metabolic stability and lipophilicity to a molecule. A thorough understanding of the spectral characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its reactions.

Despite its potential utility, a comprehensive search of scientific literature, chemical databases, and patent repositories has revealed a significant lack of publicly available experimental spectral data (NMR, IR, and MS) for this compound. This guide, therefore, aims to provide a framework for the anticipated spectral features of this compound based on the analysis of structurally related molecules and general principles of spectroscopy. It will also outline the standard methodologies for acquiring such data.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound is characterized by a benzene ring substituted with a trifluoromethoxy (-OCF₃) group at position 2 and a chloromethyl (-CH₂Cl) group at position 1.

Figure 1. Chemical structure of this compound.

This structure allows for predictions of its behavior in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide invaluable information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the benzylic methylene protons.

-

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. The electron-withdrawing nature of the trifluoromethoxy and chloromethyl groups will likely shift these protons downfield compared to unsubstituted benzene.

-

Benzylic Protons (δ ~4.5-5.0 ppm): The two protons of the -CH₂Cl group are expected to appear as a singlet. This chemical shift is characteristic of protons on a carbon adjacent to both an aromatic ring and a chlorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons (δ ~120-150 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon bearing the trifluoromethoxy group (C2) is expected to be significantly affected by the oxygen and fluorine atoms.

-

Benzylic Carbon (δ ~45-55 ppm): The carbon of the -CH₂Cl group will appear in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.

-

Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the -OCF₃ group will show a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a sensitive probe for fluorinated compounds.

-

Trifluoromethoxy Group (δ ~-56 to -60 ppm): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The exact chemical shift can provide information about the electronic environment of the group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While no experimental IR spectrum for this compound is available, an analysis of the spectrum for the closely related 2-(trifluoromethoxy)benzyl alcohol provides a basis for prediction.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1250-1000 | Strong | C-O and C-F Stretching (from -OCF₃) |

| 800-700 | Strong | C-Cl Stretch |

| 770-730 | Strong | ortho-disubstituted benzene C-H out-of-plane bend |

The conversion of the alcohol to the chloride would result in the disappearance of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a C-Cl stretching band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (210.58 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine atom to form a stable benzyl cation, or cleavage of the trifluoromethoxy group.

Figure 2. Predicted major fragmentation pathways for this compound.

Experimental Protocols

Acquiring high-quality spectral data is paramount for accurate analysis. The following are standard protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

solubility of 2-(Trifluoromethoxy)benzyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzyl Chloride in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

In the realm of synthetic chemistry, particularly within pharmaceutical and agrochemical research, the success of a reaction or formulation is fundamentally tethered to the solubility of its constituent components. This compound, a fluorinated organic compound, serves as a valuable building block in the synthesis of complex molecules. The trifluoromethoxy group can impart unique properties to the final product, such as enhanced metabolic stability and increased lipophilicity, which are highly desirable in drug discovery and materials science.[1][2]

This guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. As direct, quantitative solubility data for this specific compound is not extensively published, we will leverage established principles of chemical interactions and data from structurally analogous compounds to provide a robust, inferred solubility profile. Furthermore, we will detail standardized, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications. The methodologies outlined herein are designed to be self-validating, ensuring the generation of accurate and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its behavior in various solvent systems. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 116827-40-8 | [3][4] |

| Molecular Formula | C₈H₆ClF₃O | [4] |

| Molecular Weight | 210.58 g/mol | [4] |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Not available | |

| Density | Not available |

Inferred Solubility Profile of this compound

The principle of "like dissolves like" is a cornerstone of predicting solubility.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The aromatic ring and the trifluoromethoxy group contribute to its non-polar nature, while the chloromethyl group introduces a degree of polarity.

Based on these structural features, we can infer its solubility in a range of common organic solvents. The following table provides an estimated solubility profile. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar aromatic ring and trifluoromethoxy group are expected to interact favorably with the non-polar alkane solvent. |

| Toluene | Non-polar | Very Soluble | The aromatic nature of both the solute and the solvent should lead to strong van der Waals interactions, promoting high solubility. |

| Dichloromethane (DCM) | Polar aprotic | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds. The moderate polarity of this compound should align well with that of DCM. |

| Ethyl Acetate | Polar aprotic | Soluble | The ester functionality of ethyl acetate provides a moderate polarity that should be compatible with the solute. |

| Acetone | Polar aprotic | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds. |

| Methanol | Polar protic | Sparingly Soluble | The high polarity and hydrogen-bonding capability of methanol may not be ideal for the largely non-polar structure of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Likely Soluble | DMSO is a strong, polar aprotic solvent, but the non-polar characteristics of the solute may limit its solubility compared to more non-polar solvents. |

| Water | Very Polar | Insoluble | The hydrophobic nature of the aromatic ring and the trifluoromethoxy group will likely lead to very poor solubility in water. |

Experimental Determination of Solubility: Protocols and Rationale

To obtain precise and reliable solubility data, experimental determination is essential. Below are two common and effective protocols for assessing the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment by Direct Miscibility

This method provides a rapid and straightforward determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Methodology

-

Preparation: In a clean, dry test tube, add approximately 1 mL of the chosen organic solvent.

-

Solute Addition: To the solvent, add a small, known amount of this compound (e.g., 20-30 mg).

-

Mixing: Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observation: Visually inspect the solution.

-

Soluble: The solution is clear and homogenous with no visible particles of the solute.

-

Sparingly Soluble: The solution is hazy or a significant portion of the solute remains undissolved.

-

Insoluble: The solute does not appear to dissolve, and two distinct phases may be visible if the solute is a liquid.

-

-

Incremental Addition (Optional): If the initial amount dissolves, continue adding small, known quantities of the solute until saturation is reached (i.e., solid or liquid particles of the solute remain undissolved).

Scientific Rationale

This method relies on direct observation of the physical state of the mixture. The formation of a single, clear phase indicates that the intermolecular forces between the solvent and solute molecules are strong enough to overcome the forces between the solute molecules themselves, leading to dissolution.

Workflow Visualization

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This method, often referred to as the shake-flask method, provides a quantitative measure of solubility in terms of mass per unit volume (e.g., mg/mL).[9]

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. An excess is ensured when undissolved solute is clearly visible.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. Avoid disturbing the undissolved solute.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dried solute is achieved.

-

-

Calculation:

-

Weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial.

-

Determine the solubility by dividing the mass of the dissolved solute by the volume of the supernatant collected.

Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant

-

Scientific Rationale

This protocol is based on the principle of creating a saturated solution at equilibrium, where the rate of dissolution equals the rate of precipitation. By isolating a known volume of the saturated solution and then removing the solvent, the mass of the dissolved solute can be accurately determined, providing a quantitative measure of solubility.

Workflow Visualization

Caption: Workflow for Quantitative Solubility Determination.

Safety and Handling of this compound

While a specific safety data sheet for this compound is not widely available, its structural similarity to 2-(Trifluoromethyl)benzyl chloride suggests that it should be handled with significant caution. The latter is classified as corrosive and can cause severe skin burns and eye damage.[5][10] It is also harmful if swallowed and may cause respiratory irritation.[5][10]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this chemical.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[11]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.[5]

Conclusion: Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in organic synthesis. While this guide provides a robust inferred solubility profile and detailed experimental protocols, it is imperative for researchers to perform their own solubility tests under their specific experimental conditions. Accurate solubility data will enable precise control over reaction stoichiometry, facilitate product purification, and ultimately contribute to the successful development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 116827-40-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2-(Trifluoromethyl)benzyl chloride | 21742-00-7 [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. youtube.com [youtube.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

The Trifluoromethoxy Group: From Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the physicochemical and biological properties of organic molecules. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, often referred to as a "superhalogen" due to its distinct electronic and steric characteristics.[1] Its introduction into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after moiety for lead optimization.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolution of synthetic methodologies for trifluoromethoxy-substituted compounds, offering field-proven insights for researchers and professionals in the chemical and pharmaceutical sciences.

The Dawn of Trifluoromethoxy Chemistry: A Historical Perspective

The journey of the trifluoromethoxy group began in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. The first synthesis of aryl trifluoromethyl ethers was reported in 1955 by the Ukrainian chemist L. M. Yagupol'skii.[4][5] This pioneering work involved a harsh, two-step procedure: the exhaustive chlorination of the methoxy group of electron-deficient anisoles using chlorine gas and phosphorus pentachloride at high temperatures (around 200 °C) to yield aryl trichloromethyl ethers.[5] These intermediates were then subjected to a halogen exchange (halex) reaction with antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) to afford the desired aryl trifluoromethyl ethers.[4][5][6]

This seminal work laid the foundation for trifluoromethoxy chemistry, but the harsh reaction conditions, including high temperatures and the use of highly toxic and corrosive reagents, limited its broad applicability. A significant improvement was later introduced by Yarovenko and Vasileva, who developed a milder route to the crucial aryl trichloromethyl ether intermediates from aryl chlorothionoformates through chlorination.[4][5]

In 1964, William A. Sheppard, a prominent figure in organic fluorine chemistry, further contributed to the field by describing the synthesis of aryl trifluoromethyl ethers from the reaction of sulfur tetrafluoride (SF₄) with aryl fluoroformates.[7][8] While this method also involved hazardous reagents, it represented an alternative pathway and expanded the synthetic toolkit available to chemists of the era.

The Evolution of Synthetic Strategies: Taming the Reactive Trifluoromethoxide

The primary challenge in the synthesis of trifluoromethoxy compounds lies in the inherent instability of the trifluoromethoxide anion (⁻OCF₃), which readily decomposes to fluoride and highly reactive difluorophosgene.[1] This instability makes traditional nucleophilic substitution reactions, analogous to those used for introducing a methoxy group, largely unfeasible.[5] Consequently, the development of synthetic methodologies has focused on circumventing the generation of the free trifluoromethoxide anion or employing specialized reagents capable of delivering the -OCF₃ group under controlled conditions.

Classical Approaches: The Legacy of Halogen Exchange

The early methods for synthesizing trifluoromethoxyarenes are summarized in the workflow below. These strategies, while historically significant, are often hampered by their limited substrate scope and the use of hazardous reagents.

Figure 1: Classical synthetic routes to aryl trifluoromethyl ethers.

Experimental Protocol: Yagupol'skii's Chlorination/Fluorination of 4-Nitroanisole

Warning: This protocol involves highly toxic and corrosive reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Chlorination: In a sealed, high-pressure reactor, 4-nitroanisole is heated with phosphorus pentachloride (PCl₅) and a continuous stream of chlorine gas (Cl₂) at approximately 200 °C. The reaction progress is monitored by gas chromatography (GC). Upon completion, the excess chlorine and phosphorus oxychloride are removed by distillation under reduced pressure to yield crude 4-nitro(trichloromethoxy)benzene.

-

Fluorination: The crude 4-nitro(trichloromethoxy)benzene is carefully added to a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) in a suitable high-pressure reactor (e.g., a Hastelloy-lined autoclave). The mixture is heated to initiate the halogen exchange reaction. After cooling, the reaction mixture is poured onto ice and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The final product, 4-nitro(trifluoromethoxy)benzene, is purified by distillation or chromatography.[9]

Modern Synthetic Methods: A Paradigm Shift Towards Milder Conditions

The late 20th and early 21st centuries have witnessed a renaissance in the synthesis of trifluoromethoxy-substituted compounds, driven by the need for milder, more functional-group-tolerant, and scalable methods.

1. Oxidative Desulfurization-Fluorination: A significant advancement came with the development of oxidative desulfurization-fluorination strategies. One notable method involves the treatment of aryl dithiocarbonates (xanthogenates) with a source of electrophilic fluorine, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS), in the presence of a fluoride source like hydrogen fluoride-pyridine.[5]

2. Hypervalent Iodine Reagents: The pioneering work of Togni and his group introduced stable and readily handleable hypervalent iodine reagents for trifluoromethylation and, subsequently, for trifluoromethoxylation.[6][10] While direct O-trifluoromethylation of phenols with these reagents often leads to competing C-trifluoromethylation, their use in metal-catalyzed processes has proven more successful.[6]

3. Metal-Catalyzed and Mediated Reactions: The development of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the introduction of the trifluoromethoxy group is no exception. In 2011, Ritter and coworkers reported a silver-mediated cross-coupling of functionalized aryl stannanes and aryl boronic acids with an in-situ generated trifluoromethoxide source.[5] This represented a significant step towards milder and more general methods for the synthesis of trifluoromethoxyarenes.

Figure 2: Conceptual overview of modern approaches to trifluoromethoxylation.

The Physicochemical Impact of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group's popularity in medicinal chemistry stems from its unique combination of properties that can be strategically leveraged to enhance the drug-like characteristics of a lead compound.[2][3]

| Property | Comparison with Methoxy (-OCH₃) | Comparison with Trifluoromethyl (-CF₃) | Impact on Drug Properties |

| Lipophilicity (Hansch π) | Significantly more lipophilic (π ≈ +1.04) | More lipophilic (π ≈ +0.88) | Enhances membrane permeability and can improve binding to hydrophobic pockets.[3] |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Modulates pKa of nearby functional groups, influencing drug-target interactions and metabolic stability. |

| Metabolic Stability | Prone to O-dealkylation | Highly stable | The C-O bond is strengthened by the fluorine atoms, making it resistant to metabolic cleavage.[3][10] |

| Conformation | Relatively free rotation | Can exhibit restricted rotation | Can act as a conformational lock, pre-organizing the molecule for optimal target binding. |

| Hydrogen Bond Acceptor | Oxygen is a good H-bond acceptor | Not an H-bond acceptor | The oxygen in -OCF₃ is a poor hydrogen bond acceptor due to the strong electron-withdrawing effect of the fluorine atoms. |

The high lipophilicity of the -OCF₃ group is one of its most significant features, often leading to improved absorption and distribution of a drug candidate.[1] Furthermore, its exceptional metabolic stability can increase the half-life of a drug, reducing the required dosage and potential side effects.[10] The strong electron-withdrawing nature of the group can also protect adjacent aromatic rings from oxidative metabolism.[3]

Conclusion and Future Outlook

From its challenging beginnings in the mid-20th century, the synthesis of trifluoromethoxy-substituted compounds has evolved dramatically. The development of milder, more efficient, and functional-group-tolerant methodologies has transformed the -OCF₃ group from a synthetic curiosity into a vital component of the medicinal chemist's toolbox. As our understanding of the subtle interplay between the physicochemical properties of this unique functional group and biological activity continues to grow, so too will the demand for innovative synthetic strategies. The future of trifluoromethoxy chemistry will likely focus on the development of catalytic and enantioselective methods for its introduction, further expanding the accessible chemical space for the design of next-generation pharmaceuticals and agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

electrophilicity of 2-(Trifluoromethoxy)benzyl chloride

An In-Depth Technical Guide to the Electrophilicity of 2-(Trifluoromethoxy)benzyl Chloride

Executive Summary

This technical guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical and agrochemical synthesis. The document elucidates the nuanced electronic effects of the ortho-trifluoromethoxy (-OCF₃) substituent, which profoundly influences the reactivity of the benzylic carbon. Through a detailed examination of inductive and resonance effects, comparative solvolysis kinetics, and mechanistic principles, this guide establishes the compound's reactivity profile. We present both theoretical frameworks, such as the Hammett equation, and practical, field-proven experimental protocols for quantifying electrophilicity. This whitepaper is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of how this unique substituent dictates reaction pathways and outcomes.

Introduction: The Benzyl Chloride Scaffold and the Role of the Substituent

Benzyl chlorides are a cornerstone class of electrophiles in organic synthesis, valued for their ability to introduce the versatile benzyl group. Their reactivity is centered on the benzylic carbon, which is susceptible to nucleophilic attack. The rate and mechanism of this substitution—ranging on a continuum from Sₙ1 to Sₙ2—are exquisitely sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) stabilize the incipient carbocation, accelerating Sₙ1 pathways, while electron-withdrawing groups (EWGs) destabilize it, favoring Sₙ2 mechanisms or retarding the reaction altogether[1][2].

The trifluoromethoxy (-OCF₃) group is a fascinating substituent that has gained prominence in drug design for its ability to enhance metabolic stability and lipophilicity[3][4]. Unlike the classical methoxy group (-OCH₃), which is a strong EDG, the -OCF₃ group is a potent EWG. This guide dissects the specific impact of positioning this group at the C2 (ortho) position, creating this compound and defining its unique electrophilic character.

The Electronic Landscape of the Trifluoromethoxy Substituent

The chemical behavior of the -OCF₃ group is a direct consequence of the interplay between two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms exert a powerful electron-withdrawing pull through the sigma bonds. This effect is transmitted through the oxygen atom to the aromatic ring, significantly lowering the electron density of the system. This makes the -OCF₃ group one of the most strongly electron-withdrawing substituents available[5].

-

Resonance Effect (+R): The oxygen atom possesses lone pairs that can, in principle, be donated into the aromatic π-system. However, this resonance donation is severely attenuated by the fluorine atoms, which pull electron density away from the oxygen, making its lone pairs less available for delocalization[5][6].

The net result is that the inductive effect overwhelmingly dominates . The -OCF₃ group functions as a strong deactivator of the aromatic ring and a potent EWG, often referred to as a "super-halogen" due to its electronic properties being similar to that of a chlorine atom[6].

The "Ortho" Effect

Placing the -OCF₃ group at the 2-position introduces two additional factors:

-

Proximity: The strong -I effect is distance-dependent and is therefore maximized at the benzylic carbon due to its proximity to the substituent. This significantly increases the partial positive charge (δ+) on the benzylic carbon, making it intrinsically more electrophilic.

-

Steric Hindrance: The ortho group can sterically hinder the approach of a nucleophile in an Sₙ2 reaction. It can also potentially influence the geometry and stability of the transition state in either Sₙ1 or Sₙ2 pathways.

The following diagram illustrates the dominant electronic influence on the target molecule.

Caption: Dominant electronic effects in this compound.

Quantifying Electrophilicity: Theoretical and Experimental Frameworks

A. Theoretical Approach: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on reaction rates and equilibria[7][8]. It is defined as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (Sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an EWG, while a negative value indicates an EDG.

-

ρ (Rho) is the reaction constant , which is characteristic of the reaction type. A negative ρ value signifies that the reaction is accelerated by EDGs (i.e., positive charge buildup in the transition state), as is typical for Sₙ1 solvolysis of benzyl chlorides.

While the Hammett equation is not strictly applicable to ortho substituents due to confounding steric effects, the electronic parameters provide a valuable baseline. The trifluoromethoxy group has established σ values that underscore its electron-withdrawing nature:

-

σ_meta ≈ +0.35

-

σ_para ≈ +0.35

These positive values predict a significant rate retardation in reactions with a negative ρ value, such as Sₙ1 solvolysis.

B. Experimental Approach: Solvolysis Kinetics

The most direct method for assessing the electrophilicity of a benzyl chloride is to measure its rate of solvolysis—a nucleophilic substitution reaction where the solvent acts as the nucleophile. The reaction mechanism can be inferred from the effect of substituents.

-

Sₙ1 Mechanism: Proceeds through a carbocation intermediate. The rate-determining step is the formation of this cation. The reaction rate is highly sensitive to the electronic properties of the substituent. EDGs stabilize the cation and dramatically increase the rate, while EWGs destabilize it and decrease the rate.

-

Sₙ2 Mechanism: A concerted process where the nucleophile attacks as the leaving group departs. This pathway is less sensitive to electronic effects and more influenced by steric hindrance at the reaction center[2].

Given the strong destabilizing effect of the ortho--OCF₃ group on a potential carbocation, this compound is expected to react via a mechanism with significant Sₙ2 character or a very slow Sₙ1 pathway.

Caption: Competing Sₙ1 and Sₙ2 pathways for benzyl chloride solvolysis.

Comparative Reactivity Analysis

To contextualize the electrophilicity of this compound, it is essential to compare its expected reactivity with that of other benchmark substituted benzyl chlorides. The following table summarizes relative solvolysis rates in a typical protic solvent mixture (e.g., aqueous ethanol).

| Substituent | Position | Key Electronic Effect | Expected Mechanism | Relative Solvolysis Rate (k/k₀) |

| 4-Methoxy (-OCH₃) | para | Strong +R, -I | Sₙ1 | ~1000 - 5000 |

| 4-Methyl (-CH₃) | para | Weak +I, Hyperconjugation | Sₙ1 | ~10 - 20 |

| None (-H) | - | Reference | Sₙ1/Sₙ2 borderline | 1 |

| 4-Chloro (-Cl) | para | Strong -I, Weak +R | Sₙ2 | ~0.3 - 0.5 |

| 2-(Trifluoromethoxy) | ortho | Very Strong -I | Sₙ2 or Slow Sₙ1 | << 1 (Estimated) |

| 4-Nitro (-NO₂) | para | Strong -I, -R | Sₙ2 | ~0.01 - 0.1 |

Note: Relative rates are estimates based on established principles of physical organic chemistry and may vary with solvent systems. Data synthesized from principles discussed in cited literature[1][2][8].

This comparison clearly positions this compound as a significantly deactivated electrophile. Its reactivity is far below that of unsubstituted benzyl chloride and orders of magnitude lower than activated systems like 4-methoxybenzyl chloride. The strong inductive withdrawal by the ortho--OCF₃ group severely retards any reaction pathway with carbocationic character (Sₙ1).

Experimental Protocol: Determination of Solvolysis Rate Constant

This protocol provides a self-validating system for measuring the first-order rate constant (k) of solvolysis for this compound. The method relies on monitoring the production of hydrochloric acid over time.

Objective: To determine the rate of solvolysis in 80% aqueous ethanol at 25°C.

Materials:

-

This compound

-

Absolute Ethanol (200 proof)

-

Deionized Water

-

Standardized 0.02 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Acetone (reagent grade, for quenching)

-

Constant temperature water bath (25.0 ± 0.1°C)

-

Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

Workflow Diagram:

Caption: Experimental workflow for kinetic analysis of solvolysis.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare 500 mL of 80:20 (v/v) ethanol/water solvent.

-

Prepare a ~0.05 M stock solution of this compound in a small amount of absolute ethanol.

-

-

Equilibration: Place the solvent and the stock solution in the constant temperature bath at 25.0°C for at least 20 minutes to reach thermal equilibrium.

-

Reaction Initiation:

-

Pipette a calculated volume of the equilibrated stock solution into the equilibrated solvent to achieve the desired final concentration (e.g., 0.01 M).

-

Mix thoroughly and immediately start the timer (t=0).

-

-

Sampling: At predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90 minutes), withdraw a 5.00 mL aliquot of the reaction mixture. The slow expected rate necessitates longer intervals.

-

Quenching: Immediately add the aliquot to an Erlenmeyer flask containing 20 mL of ice-cold acetone. This stops the reaction.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with the standardized 0.02 M NaOH solution until a faint pink endpoint persists. Record the volume of NaOH used (Vₜ).

-

Infinity Point Determination (V∞): After the reaction has proceeded for at least 10 half-lives (or by gently heating a final aliquot in a sealed tube to drive the reaction to completion), take a final 5.00 mL aliquot, quench, and titrate as above. This gives the volume of NaOH corresponding to 100% reaction (V∞).

-

Data Analysis:

-

The reaction follows first-order kinetics. The integrated rate law is: ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀) . (Assuming V₀ at t=0 is zero).

-

Plot ln(V∞ - Vₜ) on the y-axis against time (t) on the x-axis.

-

The plot should yield a straight line, confirming the first-order nature of the reaction. The slope of this line is equal to -k, the first-order rate constant.

-

Implications in Synthesis and Drug Development

Understanding the electrophilicity of this compound is critical for its effective use.

-

Reaction Conditions: Due to its reduced reactivity, nucleophilic substitution reactions require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or polar aprotic solvents like DMF or DMSO) compared to more reactive benzyl chlorides.

-

Choice of Nucleophile: Weak nucleophiles (e.g., water, alcohols) will react very slowly. Stronger, softer nucleophiles (e.g., thiolates, cyanides) are more suitable for achieving efficient substitution[2].

-

Mechanism Control: The inherent bias against an Sₙ1 pathway ensures that reactions will proceed with stereochemical inversion if a chiral center were present, characteristic of an Sₙ2 mechanism. This provides a high degree of predictability in complex syntheses.

-

Drug Design: As a building block, this molecule allows for the introduction of the 2-(trifluoromethoxy)benzyl moiety. The -OCF₃ group's properties—high lipophilicity, metabolic stability, and strong electron-withdrawal—can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate[4][5].

Conclusion

The electrophilicity of this compound is defined by the powerful and dominating inductive electron withdrawal of the ortho--OCF₃ group. This substituent significantly deactivates the benzylic position towards Sₙ1-type reactions by destabilizing carbocation formation. Consequently, the compound is a moderately reactive electrophile that favors Sₙ2 pathways, requiring more forcing conditions for nucleophilic substitution than its unsubstituted or electron-donating counterparts. A quantitative understanding of its reactivity, achievable through kinetic studies like solvolysis, is paramount for its strategic deployment in the synthesis of advanced materials, agrochemicals, and next-generation pharmaceuticals.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

stability and storage conditions for 2-(Trifluoromethoxy)benzyl chloride

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)benzyl chloride

Introduction

This compound (CAS No. 116827-40-8) is a specialized organic reagent widely utilized as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group (-OCF₃) imparts unique electronic properties that are highly valued in drug discovery for modulating factors like metabolic stability and lipophilicity. However, the benzylic chloride moiety, while essential for its synthetic utility, also renders the molecule susceptible to degradation if not handled and stored with meticulous care.

This guide provides a comprehensive overview of the factors governing the stability of this compound. It outlines the primary degradation pathways and offers field-proven protocols for storage and handling, ensuring the long-term integrity and purity of this critical reagent for researchers, scientists, and drug development professionals.

Physicochemical Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its molecular structure. The key features are the benzylic carbon atom, which is activated towards nucleophilic substitution, and the electron-withdrawing trifluoromethoxy group. This combination makes the chloride a good leaving group, facilitating desired synthetic transformations but also creating potential stability issues.

| Property | Value | Source |

| CAS Number | 116827-40-8 | [1] |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 68-70°C at 15 mmHg | [1] |

| Density | 1.583 g/mL | [1] |

The Primary Degradation Pathway: Hydrolysis

The most significant and common degradation pathway for this compound is hydrolysis. Benzyl chlorides are known to be sensitive to moisture, and this compound is no exception.[2][3]

Causality of Hydrolysis: The carbon-chlorine bond is polarized, and the benzylic position allows for the stabilization of a carbocation intermediate (an Sₙ1-like mechanism) or is susceptible to direct attack by a nucleophile (an Sₙ2-like mechanism). Water, even atmospheric moisture, can act as a nucleophile, attacking the benzylic carbon. This reaction displaces the chloride ion, forming 2-(Trifluoromethoxy)benzyl alcohol and generating corrosive hydrochloric acid (HCl) as a byproduct. The presence of the generated HCl can potentially catalyze further degradation.

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage Conditions: A Self-Validating System

To ensure the long-term stability and purity of this compound, a multi-faceted storage protocol is required. Each condition is designed to mitigate a specific degradation risk, creating a self-validating system for material integrity.